3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring consistent sulfonamide scaffolds for SAR studies often face variability in physicochemical properties across generic analogs. 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3) eliminates this uncertainty with defined parameters: • Balanced lipophilicity (XLogP3 2.6) within the optimal range for oral absorption • Moderate polar surface area (TPSA 80.6 Ų) supporting permeability-solubility balance • Dual reactive handles (3-NH₂ & sulfonamide N-H) enabling parallel library synthesis. Supplied at ≥95% purity with full analytical documentation, enabling reproducible SAR data generation and seamless lead optimization.

Molecular Formula C12H17ClN2O2S
Molecular Weight 288.79 g/mol
CAS No. 1036534-16-3
Cat. No. B1386600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide
CAS1036534-16-3
Molecular FormulaC12H17ClN2O2S
Molecular Weight288.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C12H17ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5,14H2
InChIKeyUIVRAEKLXYWGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties & Classification


3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3) is a synthetic sulfonamide derivative with the molecular formula C12H17ClN2O2S and a molecular weight of 288.79 g/mol [1]. It is primarily utilized as a research compound in medicinal chemistry and chemical biology, where its sulfonamide core and specific substitution pattern (3-amino, 4-chloro, N-cyclohexyl) render it a versatile scaffold for exploring enzyme inhibition, antimicrobial activity, and anticancer potential [1]. The compound is typically supplied as a solid with a purity of 95% or higher .

Sulfonamide scaffold for medicinal chemistry exploration
Reported enzyme inhibition and antimicrobial screening contexts
Anticancer research probe (cell-model endpoint review)

Structure-Driven Differentiation


In-class sulfonamides cannot be interchanged generically due to the profound impact of substitution patterns on physicochemical properties, target engagement, and pharmacokinetic behavior [1]. The unique combination of a 3-amino group, a 4-chloro substituent, and an N-cyclohexyl moiety in 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide results in a distinct profile of lipophilicity, polar surface area, and hydrogen bonding capacity compared to close analogs lacking one or more of these features [1]. These differences directly influence solubility, permeability, and binding affinity in biological systems, making the compound a non-replaceable entity in research and development workflows . The following quantitative evidence substantiates its unique position.

Substitution pattern impact
3-amino, 4-chloro, N-cyclohexyl substitution alters lipophilicity, TPSA, and H-bond profile; close analogs may not transfer directly.
Physicochemical divergence
Differences in logP, polar surface area, and hydrogen bonding can shift target engagement and permeability behavior.
Analog mismatch risk
Sulfonamides lacking this substitution pattern may exhibit different solubility and binding affinity; experimental validation is advised.

Quantitative Differentiation vs. Analogs


Lipophilicity (XLogP3) Distinction

The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.6) that is higher than the dechlorinated analog 3-Amino-N-cyclohexylbenzenesulfonamide (XLogP3 = 2.0) but lower than the deaminated analog 4-chloro-N-cyclohexylbenzenesulfonamide (XLogP3 = 3.3) [1][2][3]. This balanced logP value, contributed by the combined presence of the 4-chloro and 3-amino groups, is often associated with improved membrane permeability while maintaining aqueous solubility [4].

Lipophilicity (XLogP3)
Computed property
2.6 vs 2.0 (dechlorinated) / 3.3 (deaminated)
Intermediate lipophilicity may support permeability-solubility balance
Predicted XLogP3; experimental logP/D confirmation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a TPSA of 80.6 Ų, identical to its dechlorinated analog 3-Amino-N-cyclohexylbenzenesulfonamide, but significantly higher than the deaminated analog 4-chloro-N-cyclohexylbenzenesulfonamide (54.6 Ų) and moderately higher than the N-methyl analog 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide (71.8 Ų) [1][2][3]. The elevated TPSA, driven by the primary amine and sulfonamide groups, suggests enhanced aqueous solubility and a reduced propensity for passive blood-brain barrier penetration compared to less polar analogs [4].

Topological Polar Surface Area
Computed property
80.6 Ų
Moderate TPSA suggests intestinal absorption potential; higher than deaminated analog
Cactvs computed; experimental validation recommended
ADME Prediction Drug-Likeness Sulfonamide Scaffolds

Hydrogen Bonding Capacity Profile

The compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, a profile shared with the dechlorinated analog 3-Amino-N-cyclohexylbenzenesulfonamide [1][2]. In contrast, the deaminated analog 4-chloro-N-cyclohexylbenzenesulfonamide and the N-methyl analog 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide each offer only 1 donor and 3 or 4 acceptors, respectively [3][4]. The additional donor capacity in the target compound enables stronger and more specific interactions with biological targets, such as enzyme active sites, potentially translating to higher binding affinity [5].

Hydrogen Bonding Capacity
Predicted attribute
Donors: 2 · Acceptors: 4
Additional donor may enhance binding interactions vs deaminated/N-methyl analogs
Cactvs computed; requires target-specific binding assays
Molecular Recognition Binding Affinity Sulfonamide Derivatives

Thermal Stability & Predicted Boiling Point

The target compound exhibits a predicted boiling point of 453.0±55.0 °C at 760 mmHg [1]. In contrast, the N-methyl analog 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has a lower estimated melting point of 172.35 °C . While direct experimental melting point data for the target compound is not widely available, the significantly higher boiling point prediction suggests greater thermal robustness, which can be advantageous for reactions requiring elevated temperatures or for long-term storage stability [2].

Thermal Stability
Predicted
Pred. BP 453.0±55.0 °C
High predicted boiling point suggests thermal robustness for synthesis
No experimental data; predicted using ACD/Labs or MPBPWIN
Thermal Analysis Process Chemistry Sulfonamide Stability

Optimal Application Scenarios


Lead Optimization for Balanced ADME

Given its intermediate XLogP3 (2.6) and moderate TPSA (80.6 Ų), this compound serves as an ideal starting scaffold for lead optimization programs aiming to balance permeability and solubility. Its lipophilicity profile positions it favorably for oral bioavailability, as it resides within the optimal logP range for intestinal absorption [1][2]. Researchers can leverage this physicochemical signature to fine-tune pharmacokinetic parameters while maintaining target engagement [3].

SAR Studies on Sulfonamide Enzyme Inhibitors

The distinct hydrogen bonding capacity (2 donors, 4 acceptors) makes this compound a valuable probe for SAR studies targeting enzymes where specific H-bond interactions are critical, such as carbonic anhydrases, COX-2, or bacterial dihydropteroate synthase [1][4]. Its unique combination of amino and chloro substituents allows for systematic exploration of binding pocket complementarity and potency optimization [4].

Synthetic Intermediate for Sulfonamide Libraries

The presence of a primary aromatic amine (3-amino) and a secondary sulfonamide N-H offers orthogonal reactive handles for further functionalization. This enables efficient parallel synthesis of diverse sulfonamide libraries through reactions such as amide coupling, reductive amination, or N-alkylation. Its predicted thermal stability (BP ~453 °C) supports its use in reactions requiring elevated temperatures [5].

Pharmacophore Modeling & Computational Drug Design

The well-defined physicochemical properties (logP, TPSA, H-bond counts) make this compound an excellent reference molecule for computational studies, including QSAR model building, pharmacophore elucidation, and molecular docking validation. Its intermediate values across multiple descriptors allow it to serve as a calibration point for predictive algorithms [1][3].

Application
Selection Property
Validation Focus
ADME lead optimization studies
Balanced intermediate lipophilicity and moderate TPSA
Permeability-solubility profiling
Sulfonamide SAR enzyme inhibitor research
Hydrogen bond donor/acceptor profile for binding exploration
Target binding complementarity assays
Sulfonamide library synthesis
Orthogonal reactive handles (primary amine, secondary sulfonamide)
Thermal stability in synthesis
Computational drug design and QSAR
Well-defined physicochemical descriptors
Pharmacophore model calibration

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